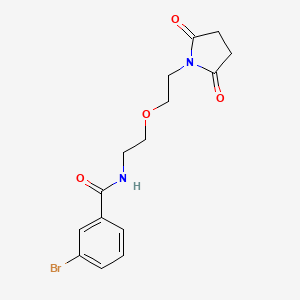

3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide

Description

3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a benzamide derivative featuring a bromine substituent at the 3-position of the aromatic ring and a polyethylene glycol (PEG)-like ethoxyethyl linker terminating in a 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide, NHS) ester group.

Properties

IUPAC Name |

3-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O4/c16-12-3-1-2-11(10-12)15(21)17-6-8-22-9-7-18-13(19)4-5-14(18)20/h1-3,10H,4-9H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMBXOMCMLWNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves a multi-step processThe reaction conditions often require the use of solvents like toluene and reagents such as aliphatic secondary amines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce an alkoxy group onto the benzamide ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

Anti-Cancer Activity

Research indicates that compounds related to 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide exhibit anti-tumor properties. For instance, STING (Stimulator of Interferon Genes) agonists derived from similar structures have shown promise in preclinical studies as anti-cancer agents by enhancing immune responses against tumors .

Case Study: STING Agonists

A study published in ACS Medicinal Chemistry Letters evaluated a series of STING agonists that included derivatives of the compound. The findings suggested that these agonists could significantly activate the immune system and inhibit tumor growth in various cancer models .

Drug Delivery Systems

The compound's structure allows it to be used in drug delivery applications, particularly in the development of prodrugs or conjugates that improve solubility and bioavailability.

PEGylation

Incorporating polyethylene glycol (PEG) moieties into the compound can enhance its pharmacokinetic properties. Research has shown that PEGylated versions of similar compounds exhibit improved stability and reduced immunogenicity, making them suitable for therapeutic use .

| Property | Unmodified Compound | PEGylated Compound |

|---|---|---|

| Solubility | Low | High |

| Half-life | Short | Extended |

| Immunogenicity | High | Low |

Biochemical Research

The compound can serve as a fluorescent ligand or a probe in biochemical assays, enabling the study of protein interactions and cellular processes.

Fluorescent Probes

Fluorescent derivatives of compounds similar to this compound have been successfully synthesized and utilized for imaging cellular targets, providing insights into cellular dynamics and molecular interactions .

Material Science Applications

Beyond biological applications, the compound's unique chemical structure may allow it to be explored in material science for developing functional materials.

Polymer Synthesis

The incorporation of this compound into polymer matrices can lead to materials with enhanced mechanical properties or specific functionalities, such as stimuli-responsiveness or self-healing capabilities.

Case Study: Functional Polymers

Research has demonstrated that modifying polymer backbones with similar compounds can yield materials with tailored thermal and mechanical properties suitable for applications in coatings and biomedical devices .

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways, making the compound useful in various biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Key Analogs :

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-bromobenzamide (): Structure: Replaces the NHS ester and ethoxyethyl chain with a 3,5-dimethylpyrazole group. Molecular Formula: C₁₄H₁₆BrN₃O vs. C₁₅H₁₇BrN₃O₄ (target compound).

N-(2-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)ethyl)benzamide derivatives (): Structure: Shares the NHS ester and ethoxyethyl linker but lacks the bromine substituent.

Thienylmethylthio- and Isoxazolmethylthio-benzamides ():

- Structure : Feature sulfur-containing heterocycles (e.g., thiophene, isoxazole) instead of the NHS ester.

- Impact : These compounds prioritize therapeutic targeting (e.g., anticancer, antiviral) via thioether linkages, diverging from the target compound’s conjugation-focused design .

Table 1: Structural and Functional Comparison

| Compound | Key Substituents | Reactivity/Functionality | Applications |

|---|---|---|---|

| Target Compound | 3-Br, NHS ester, ethoxyethyl linker | Amine conjugation, electrophilic aryl | Bioconjugation, drug delivery |

| N-(2-(3,5-dimethylpyrazol-1-yl)ethyl) | 3-Br, pyrazole | Hydrogen bonding, stability | Potential kinase inhibitors |

| Thienylmethylthio-benzamides | Thioether-heterocycle | Enzyme inhibition, receptor modulation | Anticancer, antiviral |

Reactivity and Stability

- NHS Ester Reactivity : The target compound’s NHS ester enables rapid amine acylation under mild conditions, a trait absent in pyrazole () or thioether analogs (). However, the NHS group is hydrolytically unstable in aqueous or basic environments, requiring anhydrous storage .

- Bromine Substituent: The 3-bromo group allows for Suzuki or Ullmann cross-coupling reactions, offering a handle for further functionalization. This contrasts with non-halogenated analogs (), which lack such versatility .

Physicochemical Properties

- Molecular Weight and Solubility: Target compound: Estimated molecular weight ~399.2 g/mol. The ethoxyethyl linker enhances water solubility compared to purely aromatic analogs (e.g., : 322.2 g/mol) .

Biological Activity

3-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a complex organic compound with potential pharmacological applications. Its structure suggests various biological activities, particularly in the realms of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24BrN3O4. The compound features a brominated benzamide moiety and a dioxopyrrolidine unit that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxopyrrolidine moiety is known for its reactivity with nucleophiles, allowing it to form covalent bonds with proteins and enzymes, potentially modulating their activity. This property is significant in the context of targeted drug design, especially for compounds aiming to inhibit specific pathways involved in diseases.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage in various pathological conditions.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | TBD | In vitro studies |

| Thienopyrazole derivatives | 25 | |

| Other dioxopyrrolidine derivatives | 30 |

Anti-inflammatory Effects

Compounds containing the dioxopyrrolidine structure have shown anti-inflammatory effects in various models. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Case Study:

In a study involving animal models of inflammation, compounds similar to this compound were administered, leading to a significant reduction in edema and inflammatory markers compared to control groups.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into related compounds has demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins.

Table 2: Anticancer Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.